N-tert-Butyl-2-methoxyethylamine
Description
Contextual Significance of Amines in Contemporary Organic Synthesis
Amines are a cornerstone of modern organic chemistry, classified as organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. whiterose.ac.ukchemsrc.com Their importance stems from the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity, making them highly versatile in a vast array of chemical reactions. tcichemicals.com
In contemporary organic synthesis, amines are indispensable for several reasons:
Building Blocks: They are fundamental precursors in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. whiterose.ac.ukchemsrc.com Many life-saving drugs, such as the antidepressant fluoxetine, and widely used herbicides like glyphosate, are synthesized using amine intermediates.
Catalysis: Certain amines function as catalysts or ligands in transition metal-catalyzed reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. tcichemicals.com
Reagents and Intermediates: Amines undergo numerous characteristic reactions, including alkylation, acylation, and reactions with acids, making them vital intermediates in multi-step synthetic pathways. chemsrc.com Their ability to form ammonium (B1175870) salts is fundamental to many purification and isolation processes. tcichemicals.com
The evolution of synthetic methodologies has seen a shift towards more sustainable and efficient strategies, with modern approaches like transition metal-catalyzed reactions and C-H functionalization complementing classical routes such as reductive amination. uni.lu
Strategic Importance of tert-Butyl and Methoxyethyl Moieties in Molecular Design
The specific combination of a tert-butyl group and a methoxyethyl group in N-tert-Butyl-2-methoxyethylamine gives it a unique set of properties that are highly valuable in molecular design.
The tert-Butyl Group: The tert-butyl group, -C(CH₃)₃, is a large and sterically demanding substituent. This bulkiness is not just a physical attribute but a strategic tool used by chemists:
Kinetic Stabilization: It can act as a "steric shield," protecting nearby functional groups from unwanted reactions or enzymatic degradation, thereby increasing the stability of a molecule. apolloscientific.co.ukorgsyn.org This is often referred to as the "tert-butyl effect." orgsyn.org
Directing Group: Its size can influence the stereochemistry of reactions, directing incoming reagents to specific positions. chembk.com
Solubility: The hydrophobic nature of the tert-butyl group can enhance the solubility of molecules in organic solvents, which is advantageous for processing and analysis. chembk.com
Protecting Group: In multi-step syntheses, the tert-butyl group is often used as a protecting group for alcohols and other functionalities due to its stability under many conditions and its selective removal under acidic conditions. orgsyn.org
The Methoxyethyl Group: The methoxyethyl group, -CH₂CH₂OCH₃, introduces several beneficial features:
Hydrophilicity and Polarity: The ether oxygen can act as a hydrogen bond acceptor, which can modulate a molecule's solubility in polar solvents and its interaction with biological targets. google.com
Flexibility and Chelation: The flexible ethyl chain allows the ether oxygen and the amine nitrogen to coordinate with metal ions, acting as a bidentate ligand. This chelating ability is crucial in coordination chemistry and catalysis.
Metabolic Stability: The methoxy (B1213986) group can influence a molecule's metabolic profile, sometimes blocking sites of oxidation and improving pharmacokinetic properties in drug candidates. google.com It is a prevalent feature in many approved drugs for this reason. google.com
Protecting Group: The 2-methoxyethyl group has been used as a protecting group for the reducing hydroxyl group of sugars (aldoses) in carbohydrate chemistry. nih.gov
The presence of both these moieties in this compound creates a molecule with a unique balance of steric bulk, hydrophobicity, and potential for metal chelation.
Scope and Academic Research Trajectories for this compound
While the individual functional groups of this compound are of significant interest in chemical science, dedicated academic research focusing solely on this specific compound is not extensively documented in publicly available literature. Its primary role appears to be as a specialized building block or reagent in patented chemical processes rather than a subject of fundamental academic investigation.
Based on its structure, several research trajectories can be proposed:
Ligand Synthesis: Its bidentate N,O-donor atoms make it a candidate for the synthesis of novel ligands for transition metal catalysis. The bulky tert-butyl group could influence the steric environment around a metal center, potentially leading to unique selectivity in catalytic reactions. A related compound, tert.-butylbis-(2-methoxyethyl)-amine-borane, has been documented, suggesting the use of this amine scaffold in borane (B79455) chemistry. orgsyn.org
Intermediate in Pharmaceutical and Agrochemical Synthesis: The compound could serve as a precursor for more complex molecules in drug discovery and agrochemical development, where the combination of a hindered amine and an ether linkage is desired to fine-tune properties like bioavailability and metabolic stability.
Materials Science: Amines are used in the development of polymers and functional materials. uni.lu The specific properties of this compound could be exploited in the synthesis of specialized polymers or as a component in formulations for coatings or resins.
Detailed physicochemical properties of the compound are available in chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-2-methylpropan-2-amine |
| CAS Number | 22687-22-5 |
| Appearance | Colorless to Light yellow clear liquid |
Data sourced from PubChem.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ammonia |
| Fluoxetine |
| Glyphosate |
Synthetic Methodologies and Advanced Preparation Routes for this compound and its Analogs
This compound is a secondary amine featuring a sterically hindered tert-butyl group and a functionalized methoxyethyl chain. These structural characteristics influence its reactivity and make its synthesis a subject of interest for various chemical applications. This article explores the primary synthetic pathways to this compound, its role as a chemical intermediate, and strategies for its derivatization.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)8-5-6-9-4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVVITURPSDTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273072 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22687-22-5 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22687-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Reaction Mechanisms, and Mechanistic Elucidation
In-Depth Mechanistic Investigations of N-tert-Butyl-2-methoxyethylamine Transformations
The chemical transformations of this compound are varied, encompassing oxidation, reduction, nucleophilic substitution, and elimination reactions. The mechanisms of these reactions are significantly influenced by the electronic and steric properties of the molecule.
While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general principles of amine oxidation can be applied. Oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and imines, depending on the oxidant and reaction conditions. The presence of the tert-butyl group may sterically hinder direct oxidation at the nitrogen atom, potentially influencing the product distribution. For instance, tert-butyl nitrite (B80452) (TBN) is a versatile reagent used in various oxidative reactions, including the synthesis of N-nitrosoamides and the aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.org
Specific reduction reactions involving this compound as a substrate are not prominently featured in the search results. However, the principles of reducing related functional groups can be considered. For instance, the reduction of N-tert-butanesulfinyl imines is a well-established method for synthesizing chiral amines. researchgate.net This suggests that if this compound were converted to an imine or a related unsaturated nitrogen-containing functional group, it could likely be reduced using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.
This compound, with its secondary amine functionality, can act as a nucleophile in substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The bulky tert-butyl group can, however, sterically hinder the approach to the nitrogen atom, potentially slowing down the reaction rate compared to less hindered amines. An example of a related reaction is the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines through direct N-O bond formation using perester electrophiles, a reaction where sterically hindered magnesium amides react effectively. researchgate.net
Elimination reactions involving this compound as a substrate or a base are influenced by its structure. In an E2 (bimolecular elimination) reaction, a strong base removes a proton from a carbon adjacent to a leaving group, leading to the formation of a double bond in a single, concerted step. youtube.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com
The bulky tert-butyl group in this compound can play a significant role. When acting as a base, its steric bulk can favor the abstraction of a less sterically hindered proton, potentially leading to the formation of the Hofmann product (the less substituted alkene) over the Zaitsev product (the more substituted alkene). masterorganicchemistry.com The stereochemistry of the E2 reaction is also crucial, with a preference for an anti-periplanar arrangement of the proton and the leaving group. youtube.comlibretexts.org In cyclohexane (B81311) systems, this often requires the leaving group to be in an axial position for the reaction to proceed efficiently. libretexts.org The large tert-butyl group can lock the conformation of a cyclohexane ring, influencing the rate and regioselectivity of elimination reactions. libretexts.org
This compound's Participation in Carbon-Nitrogen Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the preparation of numerous pharmaceuticals and materials. rsc.org this compound can participate in such reactions, most notably in transition metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides or triflates and amines. wikipedia.orgnih.gov This reaction has largely superseded harsher traditional methods like the Goldberg reaction, a copper-catalyzed C-N coupling. wikipedia.orgwikipedia.org The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. wikipedia.orgyoutube.com While specific examples using this compound as the amine component are not detailed in the search results, its nature as a secondary amine makes it a potential substrate for this transformation. The steric bulk of the tert-butyl group would likely influence the choice of catalyst system and reaction conditions.
The Ullmann condensation is another important C-N bond-forming reaction, typically using copper catalysts at high temperatures. wikipedia.org Modern protocols have been developed with soluble copper catalysts and various ligands to enable milder reaction conditions. wikipedia.orgorganic-chemistry.org Similar to the Buchwald-Hartwig reaction, this compound could potentially be used as the amine nucleophile in Ullmann-type reactions.
Reactivity Profiles of Constituent tert-Butyl and Methoxyethyl Substructures
The methoxyethyl group [(–CH₂CH₂OCH₃)] contains an ether linkage. The oxygen atom in this group possesses lone pairs of electrons, which can participate in coordination with metal catalysts or influence the electronic environment of the molecule. The ether group is generally stable but can be cleaved under harsh acidic conditions. The ethylene (B1197577) bridge provides some conformational flexibility to the molecule. The methoxy (B1213986) group can also influence the basicity of the amine compared to a simple alkylamine.
Below is a table summarizing the properties of the constituent substructures:
| Substructure | Key Features | Influence on Reactivity |
| tert-Butyl | Large, sterically bulky alkyl group | - Steric hindrance at the nitrogen atom, affecting reaction rates. - Can direct regioselectivity in elimination reactions (Hofmann elimination). - Generally unreactive itself. |
| Methoxyethyl | Contains an ether linkage and a flexible ethylene chain | - Ether oxygen can coordinate to metal catalysts. - Can influence the electronic properties and basicity of the amine. - Generally stable, but the ether can be cleaved under harsh conditions. |
Insights into tert-Butyl Radical Chemistry
While specific studies on tert-butyl radical formation directly from this compound are not extensively documented in publicly available literature, the behavior of the tert-butyl group in other contexts provides valuable insights. The tert-butyl radical, (CH₃)₃C•, is a relatively stable tertiary alkyl radical due to hyperconjugation. researchgate.net
In reactions involving radical initiators, the tert-butyl group can potentially undergo hydrogen abstraction to form a tert-butyl radical. However, in the context of this compound, hydrogen abstraction is more likely to occur at other positions, such as the C-H bonds adjacent to the nitrogen or oxygen atoms, which are typically more activated.
One relevant area of study is the atmospheric degradation of similar amines, such as tert-butylamine (B42293), initiated by hydroxyl radicals. acs.orgwhiterose.ac.uk These studies indicate that the reaction primarily proceeds via hydrogen abstraction from the amino group. acs.orgwhiterose.ac.uk The resulting amino radical can then undergo further reactions. If a tert-butyl radical were to be formed from this compound, it would likely be through a fragmentation pathway of a larger radical intermediate. For instance, a radical centered on the nitrogen or the adjacent carbon could potentially undergo C-C bond cleavage to release a tert-butyl radical, although this is generally a high-energy process.
Role of the Ether Moiety in Reaction Pathways
The ether moiety in this compound introduces several key features that influence its reactivity. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor and can be protonated under acidic conditions. This can facilitate cleavage of the C-O bond. libretexts.org
The ether linkage also influences the reactivity of the adjacent C-H bonds. The hydrogens on the carbon atom alpha to the ether oxygen are activated towards radical abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.
In the context of reaction mechanisms, the ether group can participate in intramolecular reactions. For example, the oxygen atom could act as an intramolecular nucleophile under certain conditions, potentially leading to cyclization reactions, although the formation of a small ring would be sterically and electronically strained. More plausibly, the ether group can influence the regioselectivity of reactions by directing reagents to a specific part of the molecule through coordination.
The presence of the methoxy group can also affect the basicity of the amine. While alkyl groups generally increase the basicity of amines through an inductive effect, the presence of an electronegative oxygen atom in the ethyl chain could slightly attenuate this effect compared to a simple N-tert-butylethylamine. chimia.ch
Kinetic and Thermodynamic Aspects of Reaction Processes
Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, general principles and data from related compounds can be used to infer its behavior.
The kinetics of reactions involving this compound will be significantly influenced by steric hindrance from the tert-butyl group. This bulky group can slow down the rate of nucleophilic attack on the nitrogen atom and reactions at adjacent positions.
Thermodynamically, the stability of intermediates and products will govern the position of equilibrium. For instance, in acid-catalyzed cleavage reactions, the formation of a stable tert-butyl carbocation could be a driving force, although this would compete with reactions at the ether linkage. libretexts.org
To provide a semi-quantitative understanding, we can look at data for similar compounds. For example, kinetic studies on the synthesis of ethers like ethyl tert-butyl ether (ETBE) have been conducted, providing insights into the reaction rates and activation energies for etherification reactions. researchgate.net Thermodynamic data, such as enthalpies of formation, have been determined for various ethers, which can be used to estimate the thermodynamics of reactions involving the ether part of this compound. google.com
Table 1: General Kinetic and Thermodynamic Considerations for Reactions of this compound
| Reaction Type | Expected Kinetic Factors | Expected Thermodynamic Factors |
| Nucleophilic Substitution at Nitrogen | Steric hindrance from the tert-butyl group will decrease the reaction rate. | The stability of the resulting ammonium (B1175870) salt will influence the equilibrium position. |
| Radical Abstraction | The relative stability of the potential radical intermediates (alpha to N vs. alpha to O) will determine the major abstraction site. | The bond dissociation energies of the various C-H and N-H bonds will determine the thermodynamic favorability of radical formation. |
| Acid-Catalyzed Cleavage | The rate will depend on the proton affinity of the nitrogen and oxygen atoms and the stability of the carbocation intermediates. | The formation of stable products, such as tert-butanol (B103910) or 2-methoxyethanol, will drive the reaction. |
It is important to note that the values in this table are qualitative predictions and actual experimental data would be necessary for a precise understanding.
Coordination Chemistry and Rational Ligand Design
N-tert-Butyl-2-methoxyethylamine as a Foundational Ligand Precursor
This compound serves as a crucial building block in the design of chelate ligands. Its bifunctional nature, possessing both a secondary amine and an ether oxygen, allows it to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. The presence of the sterically demanding tert-butyl group on the nitrogen atom can influence the coordination geometry around the metal ion, potentially leading to the formation of complexes with lower coordination numbers than might be observed with less bulky amines. This steric hindrance can also play a significant role in stabilizing reactive metal centers and influencing the kinetic and thermodynamic stability of the resulting complexes.
The methoxyethyl group provides a flexible linkage that can accommodate a range of bite angles, allowing the ligand to adapt to the preferred coordination geometry of various metal ions. The ether oxygen introduces a softer donor site compared to the nitrogen atom, which can lead to interesting coordination behavior and electronic properties in the resulting metal complexes. The interplay between the steric bulk of the tert-butyl group and the flexibility of the methoxyethyl arm makes this compound a versatile precursor for creating ligands tailored for specific applications in catalysis and materials science.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can be critical in obtaining crystalline products suitable for single-crystal X-ray diffraction analysis.
While specific research on transition metal complexes of this compound is not extensively documented in publicly available literature, the coordination chemistry of analogous aminoether ligands is well-established. It is anticipated that this compound would form stable complexes with a variety of transition metals, including but not limited to copper, nickel, cobalt, and zinc. The characterization of such complexes would involve a suite of spectroscopic techniques, such as infrared (IR) spectroscopy to observe the coordination-induced shifts in the N-H and C-O stretching frequencies, and nuclear magnetic resonance (NMR) spectroscopy to probe the ligand environment in solution.
The coordination chemistry of rare-earth metals with this compound is an area of potential interest. The larger ionic radii of the lanthanides can accommodate higher coordination numbers, and the flexible nature of the methoxyethyl arm would be well-suited to saturate the coordination sphere of these metals. The synthesis of such complexes would likely proceed similarly to that of transition metal complexes, with careful consideration given to the choice of solvent to prevent hydrolysis of the rare-earth metal ions. Characterization would rely on techniques sensitive to the paramagnetic nature of many rare-earth ions, such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy, where applicable.
Advanced Structural Analysis of Coordination Modes and Geometry
A definitive understanding of the coordination behavior of this compound can only be achieved through single-crystal X-ray diffraction studies.
A detailed analysis of the metrical parameters obtained from X-ray diffraction data is fundamental to rational ligand design. Key parameters of interest for a complex of this compound would include the M-N and M-O bond lengths, the N-M-O bite angle, and the torsion angles within the chelate ring. These parameters provide quantitative insight into the strain within the coordinated ligand and the nature of the metal-ligand bonding. By comparing these parameters across a series of complexes with different metal ions or with modified ligands, a deeper understanding of the structure-property relationships can be developed.
| Parameter | Expected Significance in this compound Complexes |
| M-N Bond Length | Influenced by the electronic properties of the metal and the steric bulk of the tert-butyl group. |
| M-O Bond Length | Reflects the strength of the ether oxygen's coordination to the metal center. |
| N-M-O Bite Angle | A measure of the geometric constraints imposed by the chelate ring. |
| Chelate Ring Conformation | Indicates the flexibility of the ethylenediamine (B42938) backbone. |
| Tert-butyl group orientation | Defines the steric cone around the nitrogen donor atom. |
Steric and Electronic Influences of tert-Butyl and Methoxyethyl Groups on Metal Coordination
The coordination of this compound to a metal center is governed by a combination of the steric hindrance imposed by the tert-butyl group and the electronic and chelating effects of the methoxyethyl arm. This dual functionality allows for a nuanced control over the coordination sphere of a metal ion.
Steric Influence of the tert-Butyl Group:
The most significant steric feature of this compound is the presence of the tert-butyl group attached to the nitrogen donor atom. This bulky substituent exerts considerable steric pressure around the metal center upon coordination. This steric hindrance can have several key consequences:
Control of Coordination Number: The bulkiness of the tert-butyl group can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers than would be observed with less hindered amines.
Influence on Geometry: The steric demands of the tert-butyl group can enforce specific coordination geometries. For instance, in a square planar or octahedral complex, the tert-butyl groups will arrange themselves to minimize steric clashes, which can lead to distorted geometries. This is a common strategy in catalyst design to create a specific pocket for substrate binding.
Modulation of Reactivity: By sterically shielding the metal center, the tert-butyl group can influence the approach of substrates in catalytic reactions, potentially leading to enhanced selectivity.
Electronic Influence of the Methoxyethyl Group:
The methoxyethyl group contributes to the coordination properties of the ligand primarily through electronic and chelating effects:
Hemilability: The ether oxygen of the methoxyethyl group can act as a secondary, weaker donor site, allowing the ligand to act as a bidentate N,O-chelate. This formation of a five-membered chelate ring significantly enhances the thermodynamic stability of the metal complex, an observation known as the chelate effect. The coordination of the ether oxygen is often weaker than the amine-metal bond, leading to a "hemilabile" character. This means the ether oxygen can dissociate from the metal center, opening up a coordination site for a substrate in a catalytic cycle, and then re-coordinate.
Inductive Effects: The electron-withdrawing inductive effect of the oxygen atom in the methoxyethyl group can slightly reduce the basicity of the nitrogen donor atom compared to a simple alkylamine. This can influence the strength of the metal-nitrogen bond.
Solubility: The presence of the ether functionality can enhance the solubility of the resulting metal complexes in organic solvents.
Studies on metal complexes of ligands containing ether-amine functionalities, such as bis(2-methoxyethyl)amine, have shown that the ether oxygen can indeed coordinate to the metal center, influencing the coordination geometry and reactivity. acs.org
Synergistic Effects and Rational Design:
The combination of a sterically demanding group and a potentially chelating arm in this compound allows for a rational approach to designing metal complexes with specific properties. By modifying the substituents, one can systematically tune the steric and electronic environment around the metal.
The table below summarizes the expected influences of the tert-butyl and methoxyethyl groups on the coordination of this compound to a generic metal center 'M'. It is important to note that this table is based on established principles of coordination chemistry and data from related systems, as specific experimental data for this ligand is not available in the cited literature.
| Functional Group | Influence Type | Expected Effect on Metal Coordination |
| tert-Butyl | Steric | - Limits the number of ligands around the metal center. - Can enforce distorted coordination geometries. - Provides steric protection to the metal center, influencing reactivity. |
| Methoxyethyl | Electronic | - Reduces the basicity of the nitrogen donor through inductive effects. - The ether oxygen can act as a weak donor, leading to hemilability. |
| Methoxyethyl | Chelation | - Potential for N,O-bidentate coordination, forming a stable five-membered chelate ring. |
Detailed Research Findings:
While specific research on the coordination chemistry of this compound is scarce in the public domain, we can infer its behavior from studies on analogous ligands. For example, research on copper(II) complexes with substituted ethylenediamines has shown that the bond lengths and angles are highly dependent on the steric hindrance of the N-substituents. researchgate.net It is reasonable to predict that a complex of this compound with copper(II) would exhibit a distorted square planar or square pyramidal geometry, with the Cu-N bond length being influenced by both the steric bulk of the tert-butyl group and the electronic effect of the methoxyethyl group.
Furthermore, computational studies on related metal complexes could provide insight into the preferred coordination modes and the energetic parameters associated with the chelation of the methoxyethyl group. researchgate.net Such theoretical studies would be invaluable in the absence of experimental crystal structure data.
Catalytic Applications and Homogeneous Catalysis Paradigms
Performance of N-tert-Butyl-2-methoxyethylamine Derived Ligands in Catalytic Systems
No research data was identified that specifically evaluates the performance of ligands derived from this compound in catalytic systems.
Catalytic Efficacy in Cross-Coupling Reactions
There are no available studies detailing the use or efficacy of this compound-derived ligands in cross-coupling reactions such as Suzuki, Heck, or other related transformations.
Role in Olefin Epoxidation Catalysis
The role of this compound or its derivatives in olefin epoxidation catalysis is not described in the current body of scientific literature.
Insights into Stereoselective Catalysis and Enantiodiscrimination
No information exists on the application of chiral ligands derived from this compound for the purpose of stereoselective catalysis or enantiodiscrimination.
Structure-Activity Relationships and Rational Catalyst Design
Due to the absence of catalytic data, no structure-activity relationships have been established, nor has any rational catalyst design based on this compound been reported.
Intermolecular Interactions and Supramolecular Chemistry
Characterization of Hydrogen Bonding Networks in N-tert-Butyl-2-methoxyethylamine Systems
This compound possesses one hydrogen bond donor (the N-H group of the secondary amine) and two potential hydrogen bond acceptor sites (the nitrogen atom of the amine and the oxygen atom of the ether linkage). This configuration allows for the formation of hydrogen bonding networks. In the solid state, it is conceivable that molecules of this compound could arrange into chains or more complex three-dimensional arrays through N-H···N or N-H···O hydrogen bonds.
However, a thorough search of scientific databases reveals a lack of published crystal structure data for this compound. The determination of its crystal structure through techniques like X-ray crystallography would be essential to definitively characterize the hydrogen bonding networks, including bond distances, angles, and the specific motifs formed. Without such experimental data, any description of its hydrogen bonding network remains speculative.
Table 1: Potential Hydrogen Bonding Capabilities of this compound
| Functional Group | Donor/Acceptor | Potential Interactions |
| Secondary Amine (N-H) | Donor | N-H···N, N-H···O |
| Amine Nitrogen (N) | Acceptor | N-H···N |
| Ether Oxygen (O) | Acceptor | N-H···O |
Formation of Supramolecular Architectures and Recognition Motifs
The interplay of hydrogen bonding, van der Waals forces, and steric effects due to the bulky tert-butyl group could lead to the formation of specific supramolecular architectures. The directionality of the hydrogen bonds, combined with the conformational flexibility of the methoxyethyl chain, could result in various packing arrangements in the solid state or ordered structures in solution.
Recognition motifs, where molecules selectively associate in a predictable manner, are a cornerstone of supramolecular chemistry. For this compound, the formation of dimeric structures through N-H···N hydrogen bonds is a plausible motif. However, competition from the ether oxygen as a hydrogen bond acceptor could lead to more complex arrangements. Currently, there is no specific research documenting the formation of defined supramolecular architectures or recognition motifs for this compound.
Impact of Intermolecular Interactions on Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the balance between the attractive forces of hydrogen bonding and the repulsive steric hindrance from the tert-butyl group would be a critical factor in any self-assembly process. The steric bulk of the tert-butyl group could influence the geometry of the resulting assemblies, potentially favoring the formation of discrete oligomers over extended polymeric chains.
Studies on the self-assembly of this specific molecule have not been reported in the peer-reviewed literature. Therefore, any discussion on the impact of its intermolecular interactions on self-assembly processes would be theoretical.
Supramolecular Motifs in Dynamic Covalent Organogels and Polymeric Materials
Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptive materials. Secondary amines, such as the one present in this compound, can participate in dynamic covalent reactions, for instance, in the formation of imines or enamines. These reversible linkages could be used to incorporate the molecule into dynamic covalent organogels or polymers.
In such materials, the non-covalent interactions of the this compound moiety, including hydrogen bonding and steric effects, would act as supramolecular motifs influencing the material's properties, such as its gelation ability, mechanical strength, and responsiveness to stimuli. However, there is no available research demonstrating the use of this compound in the formation of dynamic covalent organogels or polymeric materials .
Computational Chemistry and Advanced Theoretical Modeling Studies
Quantum Chemical Calculations for N-tert-Butyl-2-methoxyethylamine Derivatives
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound and its derivatives. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and electronic properties.
To obtain a realistic representation of the molecular structure, its geometry must be optimized to find the lowest energy arrangement of its atoms. For a flexible molecule like this compound, this involves finding the minimum on its potential energy surface. Two widely used and robust methods for geometry optimization are Density Functional Theory (DFT) and Møller-Plesset perturbation theory of the second order (MP2). nih.govnih.govrub.deyoutube.comrsc.org
Density Functional Theory (DFT): DFT methods are a mainstay of computational chemistry due to their favorable balance of accuracy and computational cost. youtube.comrsc.org These methods calculate the electron density of the molecule to determine its energy. A variety of functionals, such as B3LYP, PBE0, and M06-2X, are available, and the choice of functional can influence the accuracy of the results. rsc.orgnih.govresearchgate.net For a molecule with a flexible chain like this compound, DFT can effectively explore the different possible conformations and identify the most stable ones. nih.govresearchgate.net
Møller-Plesset Perturbation Theory (MP2): The MP2 method offers a higher level of theory by explicitly including electron correlation effects, which are not fully accounted for in many DFT functionals. nih.govresearchgate.net This can be particularly important for accurately describing non-covalent interactions that may influence the conformational preferences of this compound. However, MP2 calculations are generally more computationally demanding than DFT. youtube.com Comparing results from both DFT and MP2 can provide a more comprehensive understanding of the molecule's structure. nih.gov
A systematic conformational search would be the first step in a computational study of this compound to identify all stable conformers. The relative energies of these conformers, as calculated by DFT or MP2, would indicate their populations at a given temperature.
Table 1: Illustrative Example of Optimized Geometries for a Hypothetical Conformer of this compound
| Atom | X (Å) | Y (Å) | Z (Å) |
| N1 | -0.654 | 0.321 | -0.112 |
| C1 | 0.789 | 0.567 | -0.456 |
| C2 | 1.456 | -0.789 | -0.123 |
| O1 | 1.987 | -1.234 | 1.045 |
| C3 | 3.123 | -1.987 | 0.789 |
| C4 | -1.234 | 1.567 | 0.345 |
| C5 | -2.567 | 1.345 | -0.234 |
| C6 | -0.987 | 2.678 | -0.678 |
| C7 | -1.012 | 1.789 | 1.876 |
| H... | ... | ... | ... |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. youtube.comwikipedia.org The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation. researchgate.net
Pople-style basis sets , such as 6-31G(d,p) and 6-311++G(d,p), are commonly used for geometry optimizations and offer a good compromise between accuracy and efficiency. researchgate.netmdpi.com The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules with heteroatoms like oxygen and nitrogen, as found in this compound. wikipedia.org
Correlation-consistent basis sets , developed by Dunning, such as the aug-cc-pVDZ and aug-cc-pVTZ series, are designed to systematically converge towards the complete basis set limit. nih.gov These are often used for high-accuracy single-point energy calculations on optimized geometries.
Validation Strategies: To ensure the reliability of the chosen computational approach, it is crucial to validate the results. This can be done by:
Comparing with experimental data: If experimental geometric parameters (e.g., from X-ray crystallography or microwave spectroscopy) of similar molecules are available, they can be compared with the calculated values.
Basis set convergence: Performing calculations with a series of increasingly larger basis sets can demonstrate that the calculated properties are converging to a stable value. nih.govnih.gov
Comparing different methods: As mentioned earlier, comparing the results from different quantum chemical methods (e.g., various DFT functionals and MP2) can provide confidence in the predictions. nih.gov
Prediction of Reactivity and Dissociation Constants (pKa)
Computational methods can provide valuable predictions of the reactivity of this compound and its acid-base properties, such as its dissociation constant (pKa).
Since many chemical reactions and processes occur in solution, it is essential to account for the effect of the solvent. Explicitly including solvent molecules in the calculation is computationally very expensive. Therefore, implicit solvent models are commonly employed. researchgate.netsemanticscholar.org
Polarizable Continuum Model (PCM): The PCM is a widely used implicit solvent model where the solvent is represented as a continuous dielectric medium. mdpi.commdpi.comresearchgate.net This model can effectively capture the bulk electrostatic effects of the solvent on the solute. The IEF-PCM variant is a popular implementation. researchgate.net
COSMO-RS (Conductor-like Screening Model for Real Solvents): COSMO-RS is a powerful method for predicting the thermodynamic properties of liquids and solutions. nih.govacs.orgresearchgate.netresearchgate.net It combines quantum chemical calculations (COSMO) with a statistical thermodynamics approach (RS) to provide more realistic solvation energies. nih.gov This method has been shown to be particularly successful in predicting pKa values. nih.govacs.orgresearchgate.netresearchgate.net
For this compound, these solvent models would be crucial for accurately predicting its pKa value, which is a measure of the basicity of the amine group. The calculation would involve computing the free energy change of the protonation reaction in the solvent of interest.
Quantum chemical calculations can be used to estimate important thermodynamic parameters that govern the spontaneity and equilibrium of chemical reactions. mdpi.comresearchgate.netacs.org
Gibbs Free Energy (ΔG): The change in Gibbs free energy is the most critical parameter for determining the spontaneity of a reaction at constant temperature and pressure. It is calculated from the enthalpy and entropy changes.
Enthalpy (ΔH): The change in enthalpy represents the heat absorbed or released during a reaction. It is related to the change in the total electronic energy of the molecules, including zero-point vibrational energy corrections.
Entropy (ΔS): The change in entropy reflects the change in disorder or randomness of the system. It is calculated from the vibrational, rotational, and translational partition functions, which are obtained from the frequency calculations.
For this compound, these parameters could be calculated for various processes, such as conformational changes, protonation, or participation in a chemical reaction.
Table 2: Hypothetical Thermodynamic Parameters for the Protonation of this compound in Water
| Parameter | Calculated Value | Units |
| ΔG | -12.5 | kcal/mol |
| ΔH | -8.2 | kcal/mol |
| TΔS | 4.3 | kcal/mol |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Elucidation of Reaction Mechanisms through Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.govacs.orgstudysmarter.co.uklibretexts.orglibretexts.org For this compound, this could involve studying its role in reactions such as nucleophilic substitution, elimination, or its behavior as a ligand in coordination chemistry.
The general approach involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Sophisticated algorithms are used to locate these saddle points on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state correctly connects the reactants and products.
By mapping out the entire energy profile of a proposed reaction pathway, computational chemists can gain a deep understanding of the reaction mechanism, identify the rate-determining step, and predict the feasibility of the reaction. For instance, the nucleophilic character of the nitrogen atom in this compound could be computationally explored in reactions with various electrophiles. libretexts.orglibretexts.org
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis and reaction pathway mapping are powerful computational tools used to elucidate the mechanisms of chemical reactions. For a molecule like this compound, these studies would typically involve density functional theory (DFT) calculations to map out the potential energy surface of a given reaction, identifying the low-energy paths from reactants to products via transition states.
While specific transition state analyses for reactions involving this compound are not prominently documented in publicly available literature, we can infer its likely reactivity based on studies of analogous amino ethers and tert-butylamines. For instance, in reactions such as nucleophilic substitution or elimination, the bulky tert-butyl group would exert significant steric hindrance, influencing the geometry and energy of the transition state.
Computational studies on the deamination of primary amines, such as tert-butylamine (B42293), have shown the formation of a six-membered cyclic transition state when catalyzed by species like HBr. doi.orgiaea.org In a hypothetical reaction involving this compound, the methoxy (B1213986) group could participate in the transition state, potentially through intramolecular hydrogen bonding or by influencing the electronic environment of the nitrogen atom. The mapping of the reaction pathway would reveal the step-by-step mechanism, including the formation of any intermediates and the energy barriers associated with each step. For example, in a reductive amination to form a related amine, the transition state would likely involve a quasi-hexagonal shape with the participation of a catalyst. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a transition state analysis of a reaction involving this compound.
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Key Distances (Å) |
| Reactants | This compound + Reagent | 0.0 | - |
| Transition State 1 | [Transition State Structure] | +15.2 | C-N: 1.8, N-H: 1.2 |
| Intermediate | [Intermediate Structure] | -5.4 | C-N: 1.5 |
| Transition State 2 | [Transition State Structure] | +10.8 | C-O: 1.9, C-H: 1.1 |
| Products | Final Products | -20.1 | - |
Note: The data in this table is illustrative and based on general principles of transition state theory and findings for related compounds.
Analysis of Ion Pair Nature and Secondary Interactions
The presence of a nitrogen atom in this compound allows for the formation of ion pairs, particularly in protic solvents or in the presence of acids. Computational studies are crucial for understanding the nature of these ion pairs and the secondary interactions that stabilize them.
Theoretical investigations into the gas-phase deamination of primary amines like tert-butylamine have provided evidence for the formation of ion-pair complexes. doi.orgiaea.org These studies, often employing Quantum Theory of Atoms in Molecules (QTAIM) analysis, reveal the electronic characteristics of the interactions. In the case of this compound, protonation of the amine would lead to the formation of a cation, which could then form an ion pair with a counter-anion.
Secondary interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the structure and stability of these ion pairs. The methoxy group in this compound can act as a hydrogen bond acceptor, potentially leading to intramolecular interactions that influence the conformation of the molecule. The bulky tert-butyl group, while primarily contributing to steric effects, also participates in dispersion interactions. rsc.orglibretexts.org
A computational analysis of the ion pair formed between protonated this compound and a chloride ion, for example, would likely reveal the preferred sites of interaction and the energetic contributions of different forces, as illustrated in the hypothetical table below.
| Interaction Type | Atom Pair | Distance (Å) | Interaction Energy (kcal/mol) |
| Ionic | N⁺-Cl⁻ | 3.1 | -85.2 |
| Hydrogen Bond | O···H-N⁺ | 2.0 | -5.7 |
| van der Waals | C(tert-butyl)···Cl⁻ | 3.8 | -1.5 |
Note: This data is hypothetical and intended to illustrate the outputs of a computational analysis of ion pair interactions.
Application of Advanced Predictive Models
Advanced predictive models, particularly those based on machine learning, are increasingly used to estimate the properties of chemical compounds, saving time and resources compared to experimental measurements.
Artificial Neural Network (ANN) Models for Property Estimation
Artificial Neural Networks (ANNs) are a class of machine learning models that can learn complex relationships between molecular structure and properties. researchgate.netnih.gov These quantitative structure-property relationship (QSPR) models are trained on large datasets of known compounds to predict properties of new, uncharacterized molecules. amazonaws.com
For this compound, an ANN model could be developed to predict a range of physicochemical properties, such as boiling point, vapor pressure, or solubility. The input to the model would be a set of molecular descriptors calculated from the 2D or 3D structure of the molecule. These descriptors can encode information about the molecule's size, shape, electronic properties, and atom connectivity.
The performance of such a model would be evaluated based on its ability to accurately predict the properties of a test set of compounds that were not used in the training process. The table below illustrates the kind of data that would be involved in developing and testing an ANN model for property prediction.
| Compound | Experimental logP | Predicted logP (ANN) | Error |
| This compound | 1.3 (Estimated) | 1.25 | -0.05 |
| Triethylamine | 1.44 | 1.41 | -0.03 |
| Diethyl ether | 0.89 | 0.92 | +0.03 |
| tert-Butylamine | 0.36 | 0.40 | +0.04 |
Note: The experimental logP for this compound is an estimate, and the other data points are for illustrative purposes to demonstrate the principle of ANN-based property prediction.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of N-tert-Butyl-2-methoxyethylamine in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.
1D NMR (¹H, ¹³C) for Backbone Characterization
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for characterizing the primary structure or "backbone" of this compound.
¹H NMR: The ¹H NMR spectrum provides distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values offer a detailed picture of the molecule's proton framework. For this compound, the spectrum would be expected to show signals corresponding to the tert-butyl protons, the methylene (B1212753) (-CH2-) protons adjacent to the nitrogen and the oxygen, and the methoxy (B1213986) (-OCH3) protons. The tert-butyl group typically appears as a sharp singlet due to the nine equivalent protons, while the methylene groups would exhibit more complex splitting patterns due to coupling with neighboring protons.
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to see signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the two methylene carbons of the ethylamine (B1201723) chain, and the methoxy carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, carbons bonded to electronegative atoms like oxygen and nitrogen will appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | ~1.1 | ~28.4 |
| C(CH₃)₃ | ~1.1 | ~50.5 |
| N-CH₂ | ~2.6 | ~47.5 |
| O-CH₂ | ~3.4 | ~73.5 |
| O-CH₃ | ~3.3 | ~59.0 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Real-time Monitoring of Reaction Progress via NMR
NMR spectroscopy is not limited to the analysis of final products; it can also be a powerful tool for monitoring the progress of chemical reactions in real-time. youtube.comresearchgate.net By acquiring NMR spectra at regular intervals during a reaction that synthesizes this compound, researchers can track the disappearance of starting materials and the appearance of the product. nih.govuniv-nantes.fr This provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The specificity of NMR allows for the simultaneous monitoring of all proton- or carbon-containing species in the reaction mixture, offering a comprehensive view of the reaction dynamics. youtube.com
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of this compound, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of the molecule. The experimentally determined monoisotopic mass can be compared to the calculated exact mass for the proposed formula (C₇H₁₇NO) to confirm the molecular identity with a high degree of confidence. nih.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 132.13829 |
| [M+Na]⁺ | 154.12023 |
Data sourced from computational predictions. uni.lu
Electron Ionization Mass Spectrometry (EIMS)
Electron ionization mass spectrometry (EIMS) is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the tert-butyl group, the ether linkage, and the C-N bond. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and provides further corroboration of its structure. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the separation and identification of volatile compounds like this compound. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. A common column choice for analyzing amines and related compounds is a 5% phenyl methyl siloxane stationary phase, which separates components based on their boiling points and interactions with the phase nih.gov.
Following separation in the GC column, the isolated this compound molecule enters the mass spectrometer. It is typically subjected to electron impact (EI) ionization, which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The parent molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (131.22 g/mol ) nih.gov. However, for amines, the molecular ion peak can sometimes be weak or absent. More prominent peaks arise from characteristic fragmentation pathways, including alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of stable neutral fragments.
Key predicted fragments for this compound include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃). The most significant fragmentation is often the loss of the bulky tert-butyl group, leading to a stable iminium ion. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can further aid in identification when compared against databases uni.lu. For instance, using ammonia (B1221849) as a reagent gas in positive chemical ionization (PCI) can yield a strong protonated molecule peak ([M+H]⁺) at m/z 132.1, minimizing fragmentation and increasing sensitivity nih.gov.
Table 1: Predicted GC-MS Data and Fragmentation for this compound
| Ion Type | Predicted m/z | Description |
| Protonated Molecule [M+H]⁺ | 132.13829 | Represents the intact molecule with an added proton, often observed in chemical ionization (CI) uni.lu. |
| Fragment Ion [M-CH₃]⁺ | 116.1 | Loss of a methyl group from the tert-butyl or methoxy moiety. |
| Fragment Ion [M-C₄H₉]⁺ | 74.1 | Loss of the tert-butyl group, a common fragmentation for tert-butyl amines. |
| Base Peak (predicted) | 58.1 | Likely corresponds to the [C₄H₁₀N]⁺ ion from cleavage, a common fragment for tert-butyl amines. |
| Fragment Ion | 45.1 | Corresponds to the [C₂H₅O]⁺ ion from the methoxyethyl side chain. |
Vibrational Spectroscopy (FTIR-ATR) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The key functional groups are the secondary amine (N-H), the ether linkage (C-O-C), and the aliphatic hydrocarbon chains (C-H). The N-H stretching vibration of a secondary amine typically appears as a single, medium-to-weak band in the region of 3300-3500 cm⁻¹ researchgate.net. The N-H bending (scissoring) vibration is expected in the 1550-1650 cm⁻¹ region researchgate.net. The presence of the ether group is confirmed by a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1150-1085 cm⁻¹ range researchgate.net. The C-N stretching vibration can be observed in the 1250-1020 cm⁻¹ region. Finally, the numerous methyl and methylene groups give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹ osti.gov. The ATR method is particularly advantageous as it allows for the direct analysis of the neat liquid sample with minimal preparation researchgate.net.
Table 2: Expected FTIR-ATR Vibrational Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 3500 | N-H Stretch | Secondary Amine | Weak to Medium |
| 2975 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1470 - 1450 | C-H Bend | Methylene (CH₂) | Medium |
| 1390 - 1365 | C-H Bend | tert-Butyl | Medium, often a doublet |
| 1150 - 1085 | C-O-C Asymmetric Stretch | Ether | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although this compound is a liquid at room temperature, its solid-state structure could be analyzed by forming a crystalline salt (e.g., a hydrochloride or hydrobromide salt) or by freezing the compound. The resulting crystal would then be subjected to X-ray diffraction analysis to yield a detailed molecular structure.
The primary technique is single-crystal X-ray diffraction uchicago.edu. A suitable single crystal, typically less than a millimeter in any dimension, is mounted on a goniometer and cooled in a stream of cold nitrogen gas (often to 100 K) to reduce thermal motion of the atoms youtube.com. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that is recorded on a detector youtube.comrigaku.com. The intensities and positions of these thousands of reflections are collected and used to solve and refine the crystal structure.
From the solved crystal structure, one can extract highly precise measurements of all intramolecular geometric parameters. This includes the exact lengths of every chemical bond (e.g., C-N, C-O, C-C, C-H) and the angles between them (e.g., C-N-C, C-O-C) researchgate.netresearchgate.net. Furthermore, the technique reveals the molecule's conformation in the solid state through the determination of torsion angles. For this compound, this would define the spatial relationship between the tert-butyl group and the methoxyethyl chain, as well as the conformation of the ethyl chain itself (e.g., gauche or anti).
In crystal structures, it is not uncommon for flexible parts of a molecule, such as tert-butyl groups or alkyl chains, to adopt multiple orientations within the crystal lattice. This phenomenon is known as crystallographic disorder researchgate.net. The tert-butyl group in this compound, due to its rotational flexibility around the C-N bond, would be a candidate for such disorder.
When disorder is present, the electron density for that part of the molecule appears smeared or as a superposition of multiple positions. During the structure refinement process, this is handled by creating a disorder model, where the disordered group is described as occupying two or more distinct positions, each with a specific occupancy factor that sums to one researchgate.netresearchgate.net. Advanced refinement software allows for the modeling of these positions to achieve a more accurate and stable final structure.
Table 3: Illustrative Crystallographic Parameters Determined from Single-Crystal XRD
| Parameter | Description | Example for a Hypothetical Salt |
| Crystal System | The geometric category of the crystal lattice. | Monoclinic |
| Space Group | The set of symmetry operations for the unit cell. | P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit cell. | a=10.1 Å, b=8.5 Å, c=12.3 Å, β=95.2° |
| Bond Length (C-N) | The distance between the centers of two bonded atoms. | 1.485 Å |
| Bond Angle (C-O-C) | The angle formed by three connected atoms. | 112.5° |
| Torsion Angle (N-C-C-O) | The dihedral angle describing the conformation of the ethyl chain. | -65.4° (gauche) |
Potentiometric Titration for Dissociation Constant Determination
Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance, which for an amine like this compound, quantifies its basicity. The pKa is the pH at which the amine is 50% protonated and 50% in its free base form.
The procedure involves dissolving a precise amount of this compound in a suitable solvent, often water or a non-aqueous solvent like acetonitrile, and placing a pH electrode in the solution researchgate.netresearchgate.net. A standardized strong acid (e.g., HCl) is then added in small, known increments from a burette. After each addition, the pH of the solution is recorded.
A titration curve is generated by plotting the measured pH versus the volume of titrant added. The curve for the titration of a base will show a distinct equivalence point, which is the point of inflection where all the amine has been neutralized. The pKa of the conjugate acid (R₂NH₂⁺) is determined from the pH value at the half-equivalence point—the point where exactly half of the volume of titrant required to reach the equivalence point has been added. The basicity of amines is influenced by both electronic effects (the electron-donating nature of the alkyl groups) and steric hindrance around the nitrogen atom, a factor of particular relevance for the bulky tert-butyl group srce.hr.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
